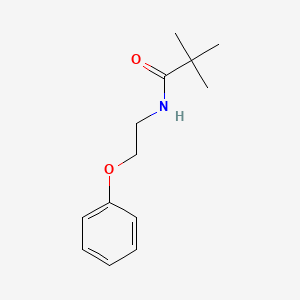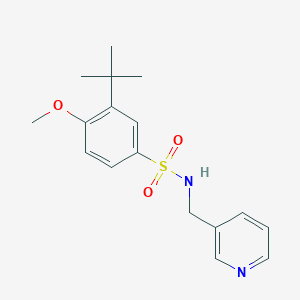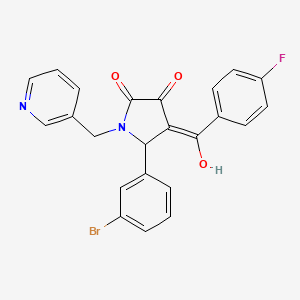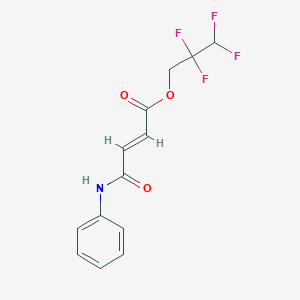![molecular formula C10H14N2O4S B5412762 N-[5-(aminosulfonyl)-2-ethoxyphenyl]acetamide](/img/structure/B5412762.png)
N-[5-(aminosulfonyl)-2-ethoxyphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(aminosulfonyl)-2-ethoxyphenyl]acetamide, commonly known as AEPA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. AEPA belongs to the class of sulfonamide compounds and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of AEPA is not fully understood. However, it has been proposed that AEPA may exert its biological effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a key role in various biological processes, including inflammation and cancer progression.
Biochemical and Physiological Effects
AEPA has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. AEPA has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a key role in cancer progression. Additionally, AEPA has been found to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
AEPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. AEPA has also been found to be stable under various experimental conditions, making it a suitable candidate for in vitro and in vivo studies. However, AEPA has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, AEPA has not been extensively studied in animal models, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of AEPA. Further studies are needed to elucidate the mechanism of action of AEPA and its potential therapeutic applications in various diseases. Additionally, the development of novel formulations and delivery methods can improve the bioavailability and efficacy of AEPA. Further studies are also needed to evaluate the safety and toxicity of AEPA in animal models and humans. Overall, AEPA has significant potential as a therapeutic agent and warrants further investigation.
合成法
AEPA can be synthesized by reacting 2-ethoxy-5-nitrobenzenesulfonamide with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then reduced using sodium borohydride to yield AEPA. The purity and yield of the final product can be improved by recrystallization.
科学的研究の応用
AEPA has been extensively studied for its therapeutic potential in various diseases. It has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. AEPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising anti-cancer agent. Additionally, AEPA has been found to possess anti-microbial properties, making it a potential candidate for the treatment of bacterial infections.
特性
IUPAC Name |
N-(2-ethoxy-5-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-16-10-5-4-8(17(11,14)15)6-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNOBVQYEZHIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5412681.png)
![N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5412689.png)
![N-{3-[(2-bromobenzoyl)amino]propyl}isonicotinamide](/img/structure/B5412692.png)

![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5412738.png)

![2-[(3-phenyl-2-propynoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5412741.png)
![5-methyl-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5412747.png)


![4-chloro-2-methoxy-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5412781.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B5412790.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-phenylpropanamide](/img/structure/B5412791.png)